molecular formula C10H13ClN2O2 B3072245 3-Chloro-6-(tetrahydro-2H-pyran-2-ylmethoxy)pyridazine CAS No. 1016697-40-7

3-Chloro-6-(tetrahydro-2H-pyran-2-ylmethoxy)pyridazine

Cat. No.: B3072245
CAS No.: 1016697-40-7
M. Wt: 228.67 g/mol
InChI Key: SDCMVAAMYBGXJT-UHFFFAOYSA-N
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Description

3-Chloro-6-(tetrahydro-2H-pyran-2-ylmethoxy)pyridazine is a chemical compound with the molecular formula C10H13ClN2O2 and a molecular weight of 228.68 g/mol . It belongs to the class of halides and is primarily used in research settings . This compound features a pyridazine ring substituted with a chloro group and a tetrahydro-2H-pyran-2-ylmethoxy group, making it a versatile building block in organic synthesis.

Preparation Methods

The synthesis of 3-Chloro-6-(tetrahydro-2H-pyran-2-ylmethoxy)pyridazine typically involves the reaction of pyridazine derivatives with appropriate chloro and tetrahydro-2H-pyran-2-ylmethoxy substituents. One common method involves the use of DABCO as a catalyst and N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS) as halogenation agents to generate the desired product in moderate to good yields . Industrial production methods may involve similar synthetic routes but optimized for larger scale production and higher yields.

Chemical Reactions Analysis

3-Chloro-6-(tetrahydro-2H-pyran-2-ylmethoxy)pyridazine undergoes various chemical reactions, including:

Common reagents used in these reactions include halogenation agents like NIS and NBS, as well as catalysts like DABCO . Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Chloro-6-(tetrahydro-2H-pyran-2-ylmethoxy)pyridazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-6-(tetrahydro-2H-pyran-2-ylmethoxy)pyridazine involves its interaction with molecular targets such as enzymes and DNA. . The compound’s effects are mediated through its ability to form stable complexes and undergo substitution reactions, which can alter the activity of its molecular targets.

Comparison with Similar Compounds

3-Chloro-6-(tetrahydro-2H-pyran-2-ylmethoxy)pyridazine can be compared to other pyridazine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity.

Properties

IUPAC Name

3-chloro-6-(oxan-2-ylmethoxy)pyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O2/c11-9-4-5-10(13-12-9)15-7-8-3-1-2-6-14-8/h4-5,8H,1-3,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDCMVAAMYBGXJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)COC2=NN=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Chloro-6-(tetrahydro-2H-pyran-2-ylmethoxy)pyridazine
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Reactant of Route 3
3-Chloro-6-(tetrahydro-2H-pyran-2-ylmethoxy)pyridazine

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